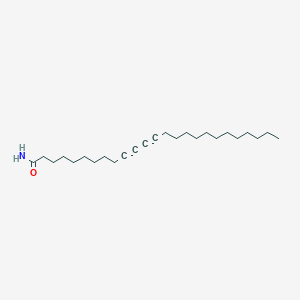
10,12-Pentacosadiynamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 10,12-Pentacosadiynamide involves chemical modification of 10,12-pentacosadiynoic acid. For instance, N-(11-O-α-d-Mannopyranosyl-3,6,9-trioxa)undecyl 10,12-pentacosa-diynamide (PDTM) is synthesized from PDA through a process that includes the formation of a mannoside derivative, highlighting the versatility in functionalizing the parent compound for specific applications (Wang et al., 1999).
Molecular Structure Analysis
The molecular structure of 10,12-Pentacosadiynamide and its derivatives has been analyzed through various spectroscopic and microscopy techniques. Studies on mixed monolayers of PDA and its derivatives at the air−water interface have provided insights into the molecular arrangement and interaction within these monolayers (Wang et al., 1999).
Chemical Reactions and Properties
Chemical reactions involving 10,12-Pentacosadiynamide include polymerization and the formation of supramolecular structures. The compound's ability to form stable, self-assembled structures, such as worm-like supramolecular aggregates, has been demonstrated, showcasing its potential in material science (Cho et al., 2014).
Physical Properties Analysis
The physical properties of 10,12-Pentacosadiynamide derivatives have been extensively studied. For example, the synthesis of mono[6-deoxy-6-(pentacosa-10,12-diynyl amidomethyl)]-β-cyclodextrin and its ability to self-assemble into worm-like structures indicate the compound's unique physical properties and potential for creating novel materials (Cho et al., 2014).
Chemical Properties Analysis
The chemical properties of 10,12-Pentacosadiynamide, including its reactivity and interaction with other substances, have been the subject of various studies. For example, the interaction between PDA and its mannoside derivative has been explored to understand the miscibility and interaction energy in mixed monolayers, providing insights into the compound's chemical behavior (Wang et al., 1997).
Wissenschaftliche Forschungsanwendungen
Protein Adsorption Suppression : Polymerized films of 10,12-pentacosadiyonic acid are effective in suppressing protein adsorption. This is attributed to the steric repulsion of surfactant chains in the films (Norde, Giesbers & Pingsheng, 1995).
Radiation-Processing Dosimetry : Polyvinyl butyral incorporating 10,12-pentacosadiynoic acid monomer can be used for radiation-processing dosimetry, with effective dose ranges depending on the concentration of the monomer (Soliman, Beshir & Abdel-Fattah, 2013).
Polymerization for Thin Films : Ultrathin films based on 10,12-pentacosadiynoic acid can be efficiently polymerized, resulting in films with low shrinkage and optically uniform characteristics, suitable for various applications (Dubas, Arslanov & Kalinina, 2015).
Thermochromic Properties in Polydiacetylenes : The thermochromic properties of polydiacetylenes can be tailored for universal temperature sensing materials, utilizing amido hydrogen bonding. This allows for the creation of materials with varying color transition temperatures and reversible thermochromic properties (Wacharasindhu et al., 2010).
Silver-polydiacetylene Core-shell Nanohybrids : These nanohybrids demonstrate high stability and a bilayered core-shell architecture in aqueous suspension, offering potential applications in nano-structured materials (Alloisio et al., 2015).
Biosensors and Biosensor-Based Materials : Mixed monolayers of PDA/PDTM exhibit properties conducive for use in biosensors, showing first-order phase transitions and good miscibility (Wang et al., 1999).
Zukünftige Richtungen
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.
Eigenschaften
IUPAC Name |
pentacosa-10,12-diynamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-12,17-24H2,1H3,(H2,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWYELBSLSBHBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10,12-Pentacosadiynamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



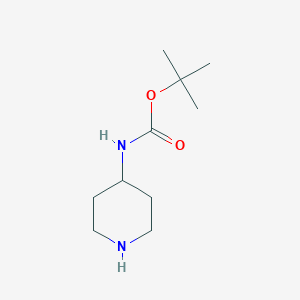
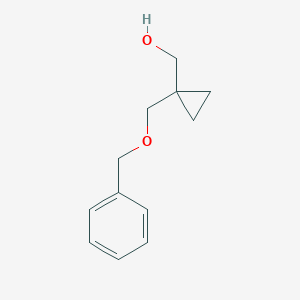
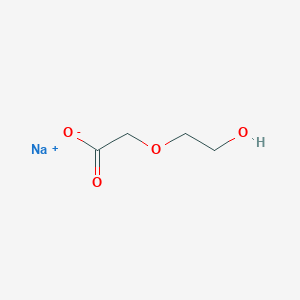
![4'-Formyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B43046.png)
![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid](/img/structure/B43052.png)
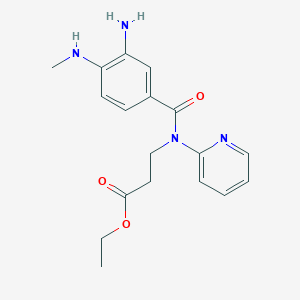
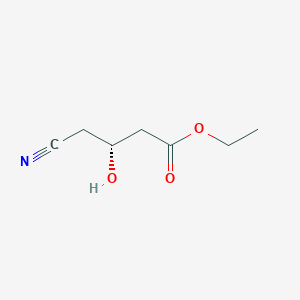
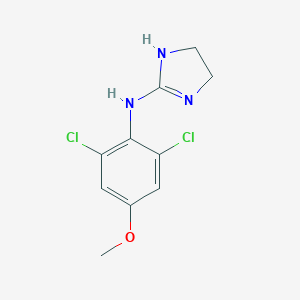
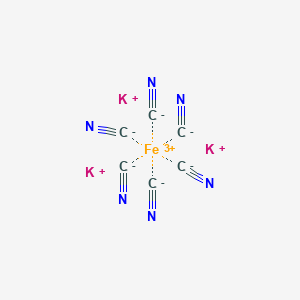
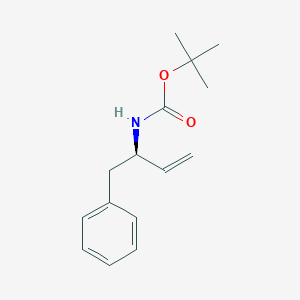
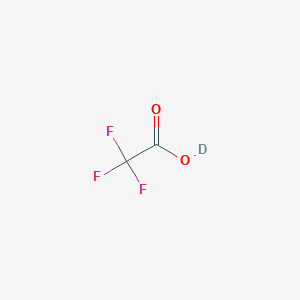
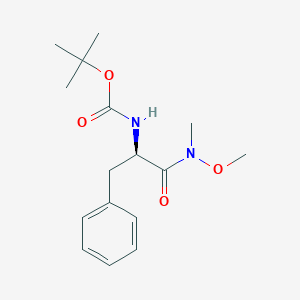
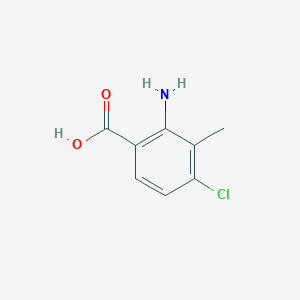
![[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B43080.png)